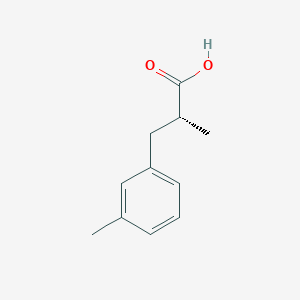

(R)-alpha,3-Dimethylbenzenepropanoic acid

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGLETXVZLYCIP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to structurally related benzenepropanoic acid derivatives. Key differences in substituents, stereochemistry, and functional groups are summarized below:

Substituent Variations and Electronic Effects

Key Observations:

- Lipophilicity : The dual methyl groups in the target compound likely result in moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the trifluoromethyl group in ’s analogue increases polarity, while bromine substituents () may enhance reactivity .

- Stereochemical Impact : The R-configuration at the alpha carbon is critical for enantioselective interactions, as seen in valproic acid derivatives where chirality influences metabolic stability and target affinity .

Pharmacological Implications

- Anticonvulsant Potential: Analogues like valpromide (a valproic acid prodrug) demonstrate that chiral benzenepropanoic acid derivatives can exhibit enhanced bioavailability and reduced toxicity . The target compound’s methyl groups may similarly improve metabolic stability compared to bulkier substituents (e.g., isobutyl in ).

- Solubility and Bioavailability: The amino group in ’s compound introduces hydrogen-bonding capacity, which could enhance aqueous solubility—a property the target compound may lack due to its nonpolar methyl groups.

Research Findings and Data Gaps

- Valproic Acid Analogues : Derivatives with alpha-methyl substitutions show improved pharmacokinetic profiles compared to valproic acid, though excessive steric bulk (e.g., isobutyl) may reduce efficacy .

- Chiral Specificity : The R-configuration is often associated with higher target affinity in CNS-active compounds, as seen in enantioselective drug-receptor interactions .

Notes

- Structural Optimization : Replacing the 3-methyl group with electron-withdrawing substituents (e.g., CF₃) could enhance polarity for specific therapeutic applications .

- Synthetic Challenges: Introducing chirality at the alpha position requires asymmetric synthesis techniques, as noted in valproic acid derivative studies .

- Data Limitations : Empirical data on the target compound’s solubility, LogP, and biological activity are needed to validate hypotheses derived from structural analogues.

This analysis underscores the importance of substituent positioning and stereochemistry in modulating the properties of benzenepropanoic acid derivatives, providing a framework for future research on this compound.

Q & A

Q. What are the recommended synthetic routes for (R)-alpha,3-Dimethylbenzenepropanoic acid, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including protection-deprotection strategies to preserve stereochemical integrity. For example, carbodiimide coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) are used to activate carboxylic acids for amide bond formation, ensuring high yields . Purification methods such as recrystallization or preparative HPLC are critical to achieve >95% purity, as demonstrated in analogous syntheses of chiral propanoic acid derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and substituent positions (e.g., ¹H and ¹³C NMR) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Chiral HPLC : To determine enantiomeric excess (e.g., using polysaccharide-based columns) .

- X-ray Crystallography : For absolute configuration verification, as applied in structurally similar compounds .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

Inter-laboratory validation using standardized reaction conditions (e.g., solvent, temperature, catalyst loading) is critical. Statistical measures like Krippendorff’s Alpha (α ≥ 0.80) can assess inter-rater reliability in data interpretation, ensuring consistency across experimental replicates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?

Recent advances employ enzyme-catalyzed reactions (e.g., ketoreductases or transaminases) to generate chiral centers with high enantioselectivity. For instance, biocatalytic strategies for α-trifluoromethyl amines have achieved >99% ee, which could be adapted for dimethyl-substituted analogs . Reaction optimization (pH, co-solvents) is essential to enhance enzyme stability and yield .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:

- Meta-analysis : Comparing datasets across studies using standardized metrics .

- Dose-response curves : Identifying nonlinear effects or off-target interactions .

- Structural analogs : Cross-referencing bioactivity of similar compounds (e.g., 3-{[(Benzyloxy)carbonyl]amino} derivatives) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Molecular dynamics simulations and QSAR (Quantitative Structure-Activity Relationship) models can predict logP, solubility, and metabolic stability. For example, analogs like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid have been modeled to assess blood-brain barrier permeability, guiding drug design .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?

Scale-up issues include:

- Steric hindrance : Bulkier substituents (e.g., benzyl groups) reduce reaction rates; optimized catalyst loading (e.g., Pd/C for hydrogenation) improves efficiency .

- Purification bottlenecks : Transition from column chromatography to continuous flow systems enhances throughput .

- Byproduct formation : In-line monitoring (e.g., FTIR) detects intermediates, enabling real-time adjustments .

Q. How can researchers design biochemical assays to study this compound’s interaction with target enzymes?

Assays may include:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics (e.g., using gold arrays for immobilization) .

- Fluorescence Polarization : For competitive binding studies with labeled substrates .

- Enzyme Inhibition Assays : Using recombinant proteins (e.g., MMP3 or IL-6) to quantify IC₅₀ values .

Methodological Considerations

Q. What in silico tools are recommended for optimizing the synthetic pathway?

Retrosynthesis software (e.g., Pistachio or Reaxys) identifies feasible routes by scoring precursor plausibility. Template-based algorithms prioritize reactions with high relevance scores (e.g., carbodiimide-mediated couplings) .

Q. How should researchers address skewed data distributions in bioactivity studies?

Skewed distributions (e.g., highly active/inactive subsets) require nonparametric statistical tests (e.g., Mann-Whitney U test) and data transformation (e.g., log normalization). Krippendorff’s Alpha can quantify coder agreement in qualitative analyses, ensuring robustness despite variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.